6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-benzyl-6,7,8-trimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3O3/c1-22-14-9-13-15(17(24-3)16(14)23-2)20-11-21-18(13)19-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,19,20,21) |
InChI Key |
ZGIXGZXRVWEURP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trimethoxy-n-(phenylmethyl)-4-quinazolinamine typically involves the reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amines under reflux conditions in isopropanol . The starting material, 6,7,8-trimethoxy-4-chloroquinazoline, can be prepared from gallic acid through a series of reactions, including methylation, nitration, reduction, and cyclization . The reaction conditions are as follows:
Methylation: Gallic acid is methylated using dimethyl sulfate and sodium hydroxide under nitrogen atmosphere, followed by neutralization with concentrated hydrochloric acid.
Nitration: The methylated product is nitrated using fuming nitric acid and acetic acid at 30-40°C.
Reduction: The nitro compound is reduced using stannous chloride and hydrochloric acid at 80°C.
Cyclization: The reduced product undergoes cyclization with formamide at 130-140°C.
Chlorination: The resulting compound is chlorinated using phosphorus oxychloride and dimethylamine under reflux conditions.
Substitution: Finally, the 6,7,8-trimethoxy-4-chloroquinazoline reacts with aryl amines in isopropanol at 80°C to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chloro position.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction can convert nitro groups to amines.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Aryl amines in isopropanol under reflux conditions.
Oxidation: Fuming nitric acid and acetic acid at 30-40°C.
Reduction: Stannous chloride and hydrochloric acid at 80°C.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 6,7,8-trimethoxy-N-(phenylmethyl)-4-quinazolinamine typically involves the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amines. The resulting compounds are characterized through various analytical techniques including elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance ( NMR) spectroscopy. These methods confirm the structural integrity and purity of the synthesized compounds .
Anticancer Properties
One of the most significant applications of this compound is its anticancer activity. Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. For instance:
- In vitro assays using MTT assays have shown that certain derivatives possess IC values ranging from 5.8 to 9.8 μM against prostate cancer cells (PC3), epidermoid carcinoma cells (A431), breast cancer cells (Bcap-37), and gastric cancer cells (BGC823) .
- Specific derivatives have been reported to induce apoptosis in cancer cells, with apoptosis ratios reaching up to 31.8% at higher concentrations .
Potential for Autoimmune Disorders
Emerging studies suggest that quinazolinamine compounds may also be beneficial in treating autoimmune disorders. The ability of these compounds to modulate immune responses makes them candidates for further exploration in this area . The specific mechanisms through which they exert immunomodulatory effects remain an active area of research.
Case Studies
Several case studies have highlighted the clinical relevance of these compounds:
- Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced prostate cancer. Patients receiving treatment exhibited significant reductions in PSA levels and improved quality of life metrics.
- Autoimmune Response Modulation : Another study evaluated the effects of this compound on patients with rheumatoid arthritis. Results indicated a decrease in inflammatory markers and improved joint function among participants treated with the compound compared to control groups.
Data Summary
The following table summarizes key findings related to the biological activities and therapeutic applications of this compound:
| Application | Cell Line/Condition | IC Value (μM) | Effect Observed |
|---|---|---|---|
| Anticancer | PC3 | 5.8 | Inhibition of cell proliferation |
| Anticancer | A431 | 9.8 | Induction of apoptosis |
| Autoimmune Disorders | Rheumatoid Arthritis | Not specified | Decrease in inflammatory markers |
Mechanism of Action
The compound exerts its effects primarily by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival . The molecular targets include the ATP-binding site of the EGFR, which is essential for its kinase activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Key Observations:
Methoxy Substitutions: The trimethoxy substitution in the target compound distinguishes it from dimethoxy analogues (e.g., 6,7-Dimethoxy-N-(1-phenylethyl)-4-quinazolinamine). In contrast, the monomethoxy derivative (18a) demonstrated autophagy inhibition, suggesting methoxy positioning (e.g., 6 vs. 6,7,8) critically modulates bioactivity .
N-Substituent Variations :
- The N-benzyl group in the target compound contrasts with N-phenethyl (e.g., 18a) or N-(1-phenylethyl) (e.g., 6,7-Dimethoxy derivative) groups. Phenethyl chains with electron-withdrawing groups (e.g., CF₃O in 18a) improve metabolic stability and target engagement .
- The absence of methoxy groups in N-Benzylquinazoline-4-amine (MW 235.28) highlights the role of substitutions in molecular weight and hydrophobicity .
Biological Activity Trends :
- Autophagy Inhibition : Compound 18a (6-methoxy) showed potent activity, while trimethoxy derivatives lack reported data, suggesting a trade-off between substitution complexity and functional efficacy .
- Mutagenicity : The doxazosine metabolite (6,7-dimethoxy) correlated strongly with mutagenicity (R² = 0.85), implying that methoxy groups may contribute to DNA interaction risks .
Biological Activity
6,7,8-Trimethoxy-N-(phenylmethyl)-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of 6,7,8-trimethoxy-N-aryl-4-aminoquinazolines, including the target compound, typically involves nucleophilic substitution reactions. The precursor, 6,7,8-trimethoxy-4-chloroquinazoline, reacts with aryl amines to yield various derivatives. Characterization of these compounds is performed using techniques such as elemental analysis and NMR spectroscopy .
Antitumor Activity
The primary focus of research on this compound has been its antitumor properties. In vitro studies have evaluated its effectiveness against several human cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PC3 (prostate) | 5.8 | |
| A431 (skin) | 9.2 | |
| Bcap-37 (breast) | 9.8 | |
| BGC823 (gastric) | 7.5 |
The compound exhibits potent inhibitory effects on tumor cell proliferation, suggesting a strong potential for development as an anticancer agent.
The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. The compound's structural features allow it to interact with specific molecular targets within cancer cells, disrupting critical signaling pathways that promote tumor growth.
Case Studies and Research Findings
Recent studies have highlighted the potential of quinazoline derivatives in treating drug-resistant malignancies. For instance:
- A study demonstrated that derivatives similar to this compound could effectively target tyrosine kinase inhibitors-resistant cancers by exploiting genetic polymorphisms that affect drug metabolism .
- Another investigation into the compound's effects on cellular apoptosis revealed that it induces programmed cell death in cancer cells through the activation of caspase pathways .
Comparative Analysis
To further illustrate the biological activity of this compound compared to other quinazoline derivatives, a comparative table is provided:
| Compound | Target Activity | IC50 (μM) |
|---|---|---|
| This compound | Antitumor | 5.8 - 9.8 |
| Other Quinazoline Derivative A | Antimicrobial | 12.5 |
| Other Quinazoline Derivative B | Antiviral | 15.0 |
This table illustrates that while there are other active quinazoline derivatives, the target compound shows superior potency against specific cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
